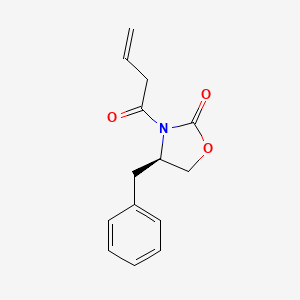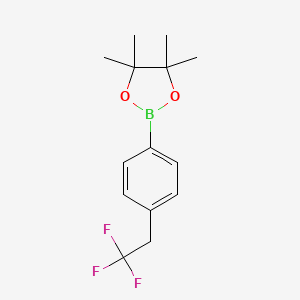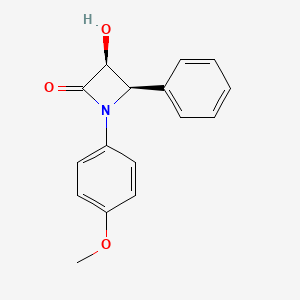![molecular formula C₁₁H₁₁Cl₄NO₂ B1144840 5-Chloro-1-[2-(2,2,2-trichloroacetyl)-1H-pyrrol-1-yl]-2-pentanone CAS No. 116212-52-3](/img/structure/B1144840.png)
5-Chloro-1-[2-(2,2,2-trichloroacetyl)-1H-pyrrol-1-yl]-2-pentanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-1-[2-(2,2,2-trichloroacetyl)-1H-pyrrol-1-yl]-2-pentanone: is a synthetic organic compound with the molecular formula C11H11Cl4NO2 and a molecular weight of 331.02 g/mol . This compound is characterized by the presence of a chloro group, a trichloroacetyl group, and a pyrrole ring, making it a unique and versatile molecule in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-[2-(2,2,2-trichloroacetyl)-1H-pyrrol-1-yl]-2-pentanone typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Introduction of the Trichloroacetyl Group: The trichloroacetyl group can be introduced via a Friedel-Crafts acylation reaction, where trichloroacetyl chloride reacts with the pyrrole ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-1-[2-(2,2,2-trichloroacetyl)-1H-pyrrol-1-yl]-2-pentanone: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Amino derivatives, thiol derivatives.
Applications De Recherche Scientifique
5-Chloro-1-[2-(2,2,2-trichloroacetyl)-1H-pyrrol-1-yl]-2-pentanone: has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mécanisme D'action
The mechanism of action of 5-Chloro-1-[2-(2,2,2-trichloroacetyl)-1H-pyrrol-1-yl]-2-pentanone involves its interaction with specific molecular targets and pathways. The trichloroacetyl group is known to interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can inhibit the activity of enzymes or disrupt cellular processes, resulting in antimicrobial or antifungal effects.
Comparaison Avec Des Composés Similaires
5-Chloro-1-[2-(2,2,2-trichloroacetyl)-1H-pyrrol-1-yl]-2-pentanone: can be compared with similar compounds such as:
5-Chloro-1-[2-(2,2,2-trichloroacetyl)-1H-pyrrol-1-yl]-2-butanone: Similar structure but with a shorter carbon chain, leading to different physical and chemical properties.
5-Chloro-1-[2-(2,2,2-trichloroacetyl)-1H-pyrrol-1-yl]-2-hexanone: Similar structure but with a longer carbon chain, affecting its reactivity and applications.
5-Chloro-1-[2-(2,2,2-trichloroacetyl)-1H-pyrrol-1-yl]-2-heptanone: Another similar compound with an even longer carbon chain, resulting in distinct properties and uses.
The uniqueness of This compound
Propriétés
IUPAC Name |
5-chloro-1-[2-(2,2,2-trichloroacetyl)pyrrol-1-yl]pentan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl4NO2/c12-5-1-3-8(17)7-16-6-2-4-9(16)10(18)11(13,14)15/h2,4,6H,1,3,5,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLCEKNONBYPHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C(=O)C(Cl)(Cl)Cl)CC(=O)CCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl4NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7,8-Dimethoxy-3-[3-(methylamino)propyl]-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one](/img/structure/B1144759.png)
![(αS)-2-Chloro-α-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-4-nitro-1H-imidazole-1-ethanol](/img/new.no-structure.jpg)





![(1R,14S)-13-(5,6-dimethylhept-3-en-2-yl)-7-(5-hydroxy-2-methylcyclohexen-1-yl)-14-methyl-4-phenyl-2,4,6-triazatetracyclo[7.7.0.02,6.010,14]hexadec-8-ene-3,5-dione](/img/structure/B1144777.png)
